molecular formula C17H15N3O2S B5883537 N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide

Cat. No. B5883537
M. Wt: 325.4 g/mol
InChI Key: VYOLDLVPLMTMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research due to its diverse applications. DMF is a small molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to modulate the immune response by inhibiting the differentiation and activation of T cells and promoting the differentiation and activation of regulatory T cells.
Biochemical and Physiological Effects
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to have various biochemical and physiological effects. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has also been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to modulate the immune response by promoting the differentiation and activation of regulatory T cells.

Advantages and Limitations for Lab Experiments

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to have low toxicity and high stability. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can be easily synthesized using various methods. However, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide also has some limitations for lab experiments. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can be expensive to synthesize and may require specialized equipment. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can also be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide research. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to have potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Future research should focus on the development of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide analogs with improved efficacy and selectivity. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can also be used as a tool to study the role of oxidative stress and inflammation in disease pathogenesis. Future research should focus on the identification of new targets and pathways that can be modulated by N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide. Overall, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.

Synthesis Methods

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can be synthesized using various methods, including the reaction between 2,4-dimethyl-8-quinolineamine and carbon disulfide, followed by the reaction with 2-furoyl chloride. Another method involves the reaction between 2,4-dimethyl-8-quinolineamine and thiophosgene, followed by the reaction with 2-furoic acid. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can also be synthesized using 2,4-dimethyl-8-quinolineamine and thiocarbonyldiimidazole, followed by the reaction with 2-furoic acid. These methods have been proven to be effective in synthesizing N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide with high purity.

Scientific Research Applications

N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been widely used in scientific research due to its diverse applications. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has also been used in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been used as a tool in research to study the role of oxidative stress and inflammation in disease pathogenesis.

properties

IUPAC Name

N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-9-11(2)18-15-12(10)5-3-6-13(15)19-17(23)20-16(21)14-7-4-8-22-14/h3-9H,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOLDLVPLMTMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]furan-2-carboxamide

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